2-Pyridazin-4-ylethanamine HCl
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Overview
Description
2-Pyridazin-4-ylethanamine hydrochloride is a chemical compound that belongs to the class of pyridazine derivatives Pyridazine is a six-membered heterocyclic compound containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridazin-4-ylethanamine hydrochloride typically involves the reaction of pyridazine derivatives with ethylamine under controlled conditions. One common method involves the nucleophilic substitution of halogen atoms in pyridazine with ethylamine. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures ranging from 50°C to 150°C .
Industrial Production Methods
Industrial production of 2-Pyridazin-4-ylethanamine hydrochloride often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Pyridazin-4-ylethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like ethylamine or hydrazine hydrate are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridazine compounds .
Scientific Research Applications
2-Pyridazin-4-ylethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Pyridazin-4-ylethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A basic heterocyclic compound with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the third position.
Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3.
Uniqueness
2-Pyridazin-4-ylethanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike pyridazine and pyridazinone, this compound has an ethylamine group, making it more versatile in chemical reactions and potentially more effective in biological applications .
Properties
Molecular Formula |
C6H10ClN3 |
---|---|
Molecular Weight |
159.62 g/mol |
IUPAC Name |
2-pyridazin-4-ylethanamine;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c7-3-1-6-2-4-8-9-5-6;/h2,4-5H,1,3,7H2;1H |
InChI Key |
LIXRDILGYVEMLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC=C1CCN.Cl |
Origin of Product |
United States |
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